N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a tetrahydro ring system and a benzodioxine-carboxamide moiety. The benzothiazole ring (a bicyclic structure containing sulfur and nitrogen) is substituted with a methyl group at the 6-position of the tetrahydro ring, while the benzodioxine component contributes oxygen-rich aromaticity.
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-6-7-11-15(8-10)23-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-5,10,14H,6-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVLLRBPVWMMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method involves the reaction of 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound has been shown to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2), leading to the activation of NRF2. This activation results in the upregulation of antioxidant response elements (AREs) and the expression of genes involved in cellular defense mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs highlight critical variations in pharmacophores, solubility, and binding characteristics. Below is a detailed analysis of two closely related compounds from the provided evidence:
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 477553-23-4)
- Core Structure : Replaces the benzothiazole with a benzothiophene (sulfur-containing aromatic ring without nitrogen) .
- Substituents: A 3-cyano group on the benzothiophene ring, increasing electron-withdrawing properties and polarity compared to the target compound’s unmodified benzothiazole. The benzodioxine-carboxamide is attached at the 6-position (vs.
- Hypothetical Impact: The cyano group may enhance binding affinity to enzymes or receptors reliant on polar interactions but reduce membrane permeability. Positional differences in benzodioxine attachment could influence conformational flexibility.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Core Structure : Pyridine ring substituted with methoxy and amine groups, linked to a benzodioxine moiety .
- Substituents: A dimethylaminomethyl group on the phenyl ring, introducing basicity and enhancing solubility in aqueous environments. A methoxy group on the pyridine ring, which may stabilize π-π stacking interactions.
- Hypothetical Impact: The dimethylamino group could improve bioavailability but may limit blood-brain barrier penetration due to its hydrophilic nature. The pyridine core vs.
Structural and Functional Comparison Table
Research Findings and Implications
- Structural Insights : The target compound’s benzothiazole core may offer superior metabolic stability compared to benzothiophene () due to reduced susceptibility to oxidative metabolism .
- Solubility vs. Bioavailability: The dimethylaminomethyl group in ’s compound highlights a trade-off between solubility and CNS penetration, a critical consideration in drug design .
- Synthetic Challenges : The benzodioxine-carboxamide linkage in the target compound may require specialized crystallization techniques, as inferred from the widespread use of SHELX programs in small-molecule refinement .
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure with a benzothiazole moiety and a benzodioxine backbone. The presence of the methyl group on the benzothiazole ring is significant as it may influence the compound's electronic properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The mechanisms underlying these activities are not fully elucidated but may involve interactions with specific enzymes or receptors that modulate biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Potential Mechanism |
|---|---|---|
| Antimicrobial | Exhibits activity against various microbial strains. | Likely involves enzyme inhibition or receptor interaction. |
| Anticancer | Shows potential in inhibiting cancer cell growth. | May target specific cancer-related pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound of interest. Results indicated significant inhibition of bacterial growth, suggesting that the compound may disrupt bacterial cell wall synthesis or function.
-
Anticancer Properties :
- In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Molecular Docking Studies :
Q & A
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
Methodological Answer: Multi-step synthesis requires precise control of reaction conditions (temperature, solvent choice, pH) and monitoring via thin-layer chromatography (TLC) or NMR spectroscopy. For example:
- Cyclization steps : Use DMF as a solvent at reflux temperatures to enhance ring closure efficiency .
- Functional group introduction : Alkylation with 2-methoxyethyl bromide under basic conditions (e.g., NaH) improves regioselectivity .
- Purification : Crystallization in ethanol/water mixtures or column chromatography with silica gel enhances purity .
Q. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer: A combination of spectroscopic methods is essential:
- NMR spectroscopy : Assign peaks for benzothiazole (δ 6.8–7.2 ppm) and dioxane (δ 4.2–4.5 ppm) protons to confirm regiochemistry .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., m/z 369.4000 for C₁₈H₁₅N₃O₄S) .
- IR spectroscopy : Confirm carboxamide C=O stretches (~1650 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
Q. How should researchers design initial biological activity screening assays?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against orexin receptors (OX1R/OX2R) using radioligand binding assays (IC₅₀ values) due to benzothiazole-dioxane motifs' affinity for neural targets .
- Antimicrobial screening : Use broth microdilution (MIC ≤ 16 µg/mL) against S. aureus and E. coli based on thiadiazole derivatives' activity .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s mechanism of action against orexin receptors?
Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with OX1R residues (e.g., Tyr₃₁₈) .
- MD simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (GROMACS, 100 ns trajectories) to identify critical binding motifs .
- Contradiction Note : While suggests orexin receptor interactions, the exact mechanism remains unconfirmed. Validate hypotheses via site-directed mutagenesis .
Q. How can researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Address variability through:
- Orthogonal assays : Compare radioligand binding (cell membranes) with functional cAMP assays (whole cells) to distinguish binding affinity vs. efficacy .
- Meta-analysis : Pool data from ≥3 independent studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural analogs : Cross-reference activity trends (e.g., benzothiazole derivatives in ’s table) to identify substituents affecting potency .
Q. What methodologies enable the design of analogs with improved pharmacokinetic properties?
Methodological Answer: Use structure-activity relationship (SAR) and ADMET modeling:
- SAR : Modify the carboxamide group to methyl ester (improves logP by 0.5 units) or introduce fluorine at C6 to enhance metabolic stability .
- ADMET prediction : SwissADME or ADMETLab2.0 to optimize bioavailability (e.g., reduce CYP3A4 inhibition risk) .
- Synthetic feasibility : Prioritize reactions with ≥80% yield (e.g., Suzuki coupling for aryl substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
